![molecular formula C14H8ClNO2 B595020 3-(3-Chloro-4-cyanophenyl)benzoic acid CAS No. 1355247-06-1](/img/structure/B595020.png)
3-(3-Chloro-4-cyanophenyl)benzoic acid
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Description
“3-(3-Chloro-4-cyanophenyl)benzoic acid” is a chemical compound with the molecular formula C14H8ClNO2 . It is related to benzoic acid and has a chloro substituent at one position and a cyanophenyl group at another .
Molecular Structure Analysis
The molecular structure of “3-(3-Chloro-4-cyanophenyl)benzoic acid” involves a total of 27 bonds. There are 19 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 nitrile (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chloro-4-cyanophenyl)benzoic acid” include a molecular weight of 181.38 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Hypervalent Iodine Reagents
3-(Dichloroiodo)benzoic acid has been used as a recyclable hypervalent iodine reagent for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. This research highlights its reactivity and the advantage of its reusability in chemical syntheses (Yusubov, Drygunova, & Zhdankin, 2004).
Ruthenium-Based Metathesis Catalysts
Benzoic acid derivatives have been employed in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. This research explores the impact of these catalysts on cyclopolymerization processes, contributing to advancements in polymer chemistry (Mayershofer, Nuyken, & Buchmeiser, 2006).
Synthesis of 4-(4-Phenylbutoxy) Benzoic Acid
The synthesis of 4-(4-Phenylbutoxy) benzoic acid, which involved 4-chloro-1-butanol, showcases the practical applications of benzoic acid derivatives in organic synthesis and product development (Zha, 2010).
Abraham Model Correlations
Benzoic acid derivatives have been utilized in the development of Abraham model correlations for solute transfer, enhancing our understanding of solubility and chemical interaction mechanisms (Hart et al., 2015).
Photodecomposition Studies
The study of the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, contributes to our understanding of environmental degradation processes of such compounds (Crosby & Leitis, 1969).
Semiflexible Random Thermotropic Copolymers
Research on semiflexible random thermotropic copolymers containing benzoic acid derivatives, such as 3-chloro-4-hydroxy benzoic acid, has advanced our knowledge in polymer science, particularly in the area of liquid-crystalline behavior (Mitra & Pillai, 2008).
Hydrogen-Bonding in Liquid Crystalline Complexes
The creation of liquid crystalline complexes through hydrogen bonding involving benzoic acid derivatives has been explored, significantly contributing to materials science and nanotechnology (Alaasar & Tschierske, 2019).
properties
IUPAC Name |
3-(3-chloro-4-cyanophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZFISYMSYFCBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742744 |
Source
|
Record name | 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-cyanophenyl)benzoic acid | |
CAS RN |
1355247-06-1 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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